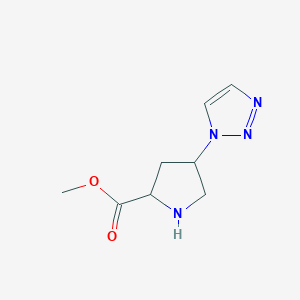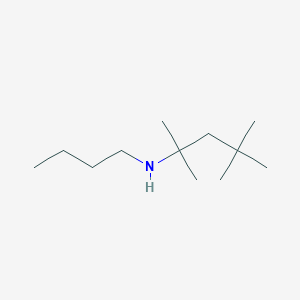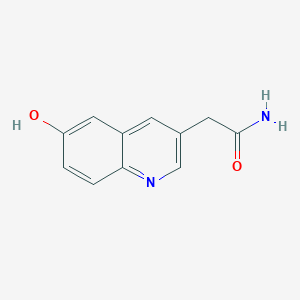
2-(6-Hydroxyquinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydroxyquinolin-3-yl)acetamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxyquinolin-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxyquinoline.
Acetylation: The hydroxy group at the 6th position is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product is then subjected to amidation using ammonia or an amine to introduce the acetamide group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(6-Hydroxyquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Hydroxyquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(6-Hydroxyquinolin-3-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
2-Hydroxyquinoline: Lacks the acetamide group but shares the quinoline core structure.
4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4th position.
Quinoline-2,4-dione: Contains two carbonyl groups at the 2nd and 4th positions.
Uniqueness
2-(6-Hydroxyquinolin-3-yl)acetamide is unique due to the presence of both a hydroxy group and an acetamide group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
2-(6-hydroxyquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)4-7-3-8-5-9(14)1-2-10(8)13-6-7/h1-3,5-6,14H,4H2,(H2,12,15) |
InChIキー |
CHKXIPJOYSHSOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1O)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
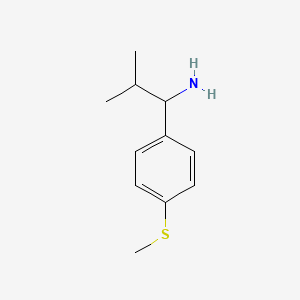

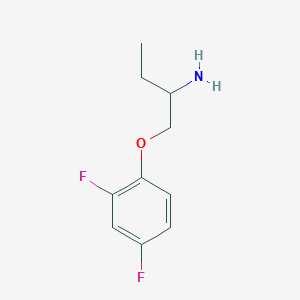

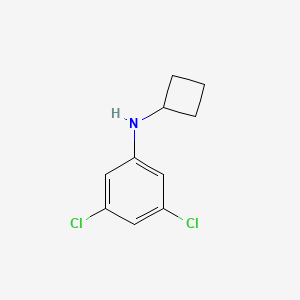

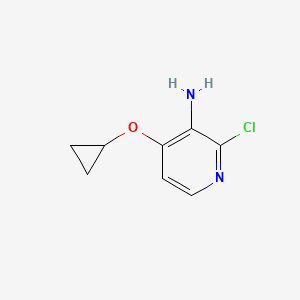

![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)
